Cas no 296275-38-2 (3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide)
3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-N-isopropyl-4-methoxy-benzenesulfonamide
- SR-01000225285-1
- 296275-38-2
- MFCD02135255
- 3-bromo-4-methoxy-N-propan-2-ylbenzenesulfonamide
- AKOS000383548
- 3-bromo-4-methoxy-N-(propan-2-yl)benzenesulfonamide
- SR-01000225285
- Oprea1_851083
- STL137276
- Z45497651
- N11669
- 3-bromo-N-isopropyl-4-methoxybenzenesulfonamide
- CS-0274543
- 3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide
-
- MDL: MFCD02135255
- Inchi: 1S/C10H14BrNO3S/c1-7(2)12-16(13,14)8-4-5-10(15-3)9(11)6-8/h4-7,12H,1-3H3
- InChI Key: UEZOQYPXSJVWID-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)S(NC(C)C)(=O)=O)OC
Computed Properties
- Exact Mass: 306.98778Da
- Monoisotopic Mass: 306.98778Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 63.8Ų
3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B011432-250mg |
3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide |
296275-38-2 | 250mg |
$ 245.00 | 2022-06-07 | ||
| TRC | B011432-500mg |
3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide |
296275-38-2 | 500mg |
$ 405.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | D626984-1g |
3-bromo-N-isopropyl-4-methoxybenzenesulfonamide |
296275-38-2 | 97% | 1g |
$599 | 2024-05-24 | |
| abcr | AB495869-250 mg |
3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide; . |
296275-38-2 | 250mg |
€202.00 | 2023-06-15 | ||
| abcr | AB495869-1 g |
3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide; . |
296275-38-2 | 1g |
€397.50 | 2023-06-15 | ||
| abcr | AB495869-5 g |
3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide; . |
296275-38-2 | 5g |
€1094.00 | 2023-06-15 | ||
| abcr | AB495869-10 g |
3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide; . |
296275-38-2 | 10g |
€1729.00 | 2023-06-15 | ||
| abcr | AB495869-250mg |
3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide; . |
296275-38-2 | 250mg |
€202.00 | 2025-03-19 | ||
| abcr | AB495869-1g |
3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide; . |
296275-38-2 | 1g |
€397.50 | 2025-03-19 | ||
| abcr | AB495869-5g |
3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide; . |
296275-38-2 | 5g |
€1094.00 | 2025-03-19 |
3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide Suppliers
3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide Related Literature
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide
3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide (CAS No. 296275-38-2): An Overview
3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide (CAS No. 296275-38-2) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to 3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide.
The molecular formula of 3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide is C11H15BrNO3S, and it has a molecular weight of 307.19 g/mol. The compound consists of a benzene ring substituted with a bromo group at the 3-position, an isopropylamino group at the 4-position, and a methoxy group at the 4-position. The sulfonamide functional group further adds to its chemical versatility and reactivity.
Synthesis of 3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide:
The synthesis of 3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide typically involves several steps. One common approach is to start with 4-methoxybenzenesulfonyl chloride, which can be reacted with isopropylamine to form the corresponding sulfonamide. Subsequently, bromination at the 3-position can be achieved using bromine or a suitable brominating agent. This multi-step process allows for precise control over the substitution pattern and functional group introduction.
Chemical Properties and Reactivity:
3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide exhibits several notable chemical properties that make it a valuable intermediate in organic synthesis. The presence of the bromo group renders it highly reactive towards nucleophilic substitution reactions, making it an excellent starting material for further functionalization. The sulfonamide group imparts polarity and hydrogen bonding capabilities, which can influence solubility and reactivity in various solvents.
The methoxy group on the benzene ring enhances electron density, which can affect the reactivity of adjacent functional groups. This feature is particularly useful in designing molecules with specific electronic properties for medicinal applications.
Applications in Medicinal Chemistry:
3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide has been explored for its potential in developing new drugs due to its unique structural characteristics. Recent studies have focused on its use as a scaffold for designing inhibitors of various enzymes and receptors involved in disease pathways.
In one notable study, researchers synthesized a series of derivatives of 3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide and evaluated their inhibitory activity against a specific kinase implicated in cancer progression. The results showed that certain derivatives exhibited potent inhibitory effects, suggesting their potential as lead compounds for further drug development.
Another area of interest is the use of 3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide as a building block for constructing more complex molecules with therapeutic potential. For example, it has been used to synthesize compounds that target G protein-coupled receptors (GPCRs), which are important targets for treating various neurological disorders.
Safety and Handling:
3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide, like many organic compounds, should be handled with care to ensure safety in laboratory settings. It is important to follow standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, goggles, and lab coats. Additionally, proper ventilation should be maintained to minimize exposure to vapors or dust.
The compound should be stored in a cool, dry place away from incompatible materials such as strong oxidizers or acids. It is also advisable to consult material safety data sheets (MSDS) for detailed information on handling and disposal procedures.
Conclusion:
3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide (CAS No. 296275-38-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive starting material for synthesizing novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its use in drug discovery processes.
296275-38-2 (3-Bromo-N-isopropyl-4-methoxybenzenesulfonamide) Related Products
- 926624-43-3(Benzenesulfonamide, N-[2-(2-bromophenoxy)ethyl]-4-methyl-)
- 717892-29-0(N-Ethyl 5-bromo-2-methoxybenzenesulfonamide)
- 106555-68-4(N-tert-butyl-4-methoxybenzenesulfonamide)
- 358665-68-6(3-Bromo-N,N-diethyl-4-methoxybenzenesulfonamide)
- 28859-99-6(4-methoxy-N-(propan-2-yl)benzenesulfonamide)
- 871269-15-7(5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide)
- 914302-35-5(5-Bromo-N-cyclopropyl-2-methoxybenzenesulphonamide)
- 1020743-36-5(3-bromo-N-(4-methoxybenzyl)benzenesulfonamide)
- 6013-70-3(3-bromo-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide)
- 1000339-35-4(5-bromo-N-cyclopropyl-2-methoxyBenzenesulfonamide)